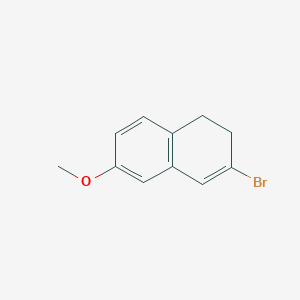

3-Bromo-6-methoxy-1,2-dihydronaphthalene

Description

Overview of Dihydronaphthalene Core Structures in Synthetic Organic Chemistry

Dihydronaphthalenes are bicyclic aromatic hydrocarbons that serve as crucial building blocks in the synthesis of a wide array of complex molecules. Their partially saturated nature allows for diverse functionalization, making them key intermediates in the preparation of bioactive natural products and pharmaceutical agents. The dihydronaphthalene framework is a common motif in lignans (B1203133), a class of naturally occurring compounds with a broad spectrum of biological activities. The ability to control the substitution pattern on both the aromatic and the hydroaromatic rings of the dihydronaphthalene scaffold is a central theme in modern synthetic strategies.

Rationale for Research Focus on Brominated and Methoxylated Dihydronaphthalenes

The introduction of bromine and methoxy (B1213986) groups onto the dihydronaphthalene skeleton is a deliberate and strategic choice in the design of new molecules. Bromine atoms are particularly valuable in synthetic chemistry as they can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki and Heck couplings. This versatility allows for the late-stage diversification of molecular structures, a highly desirable feature in drug discovery programs. Furthermore, the presence of a bromine atom can enhance the biological activity of a molecule.

The methoxy group, on the other hand, is a common feature in many biologically active compounds. It can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The combination of bromo and methoxy substituents on a dihydronaphthalene core, as seen in 3-Bromo-6-methoxy-1,2-dihydronaphthalene, therefore offers a powerful platform for the generation of novel compounds with tailored properties for medicinal chemistry applications, including the development of potential anticancer agents. nih.gov

Historical Context of Dihydronaphthalene Synthesis Methodologies

The synthesis of dihydronaphthalenes has a rich history, with several classical and modern methods being employed to construct this important molecular framework. Early approaches often relied on multi-step sequences involving classical reactions.

One of the foundational methods for accessing dihydronaphthalene structures is the Diels-Alder reaction . This powerful cycloaddition reaction between a conjugated diene and a dienophile provides a direct route to six-membered rings and has been applied to the synthesis of substituted dihydronaphthalenes. acs.orgacs.org Aryne Diels-Alder reactions, in particular, have been utilized to create functionalized 1,4-dihydronaphthalenes. acs.org

The Birch reduction , a dissolving metal reduction of aromatic rings, offers another classic route to dihydronaphthalenes. fu-berlin.deslideshare.netwikipedia.orgresearchgate.net This reaction allows for the partial reduction of naphthalene (B1677914) derivatives to yield 1,4-dihydronaphthalene (B28168) structures.

Friedel-Crafts reactions , including both alkylation and acylation, have also been instrumental in the synthesis of dihydronaphthalene precursors. nih.govmdpi.comacs.org Intramolecular Friedel-Crafts reactions are particularly useful for the cyclization of suitable precursors to form the tetralone core, which can then be converted to dihydronaphthalenes. nih.govnih.gov

More contemporary methods often involve transition metal-catalyzed reactions, which can offer higher efficiency and selectivity.

Current Research Landscape and Gaps in Dihydronaphthalene Derivatization

The current research landscape in dihydronaphthalene chemistry is vibrant, with a strong focus on the development of new synthetic methodologies that allow for precise control over the substitution pattern and stereochemistry of the dihydronaphthalene core. Aryldihydronaphthalenes (ADHNs) and their derivatives are a significant area of focus due to their prevalence in bioactive natural products. nih.gov Recent advances include the use of microwave-assisted intramolecular Diels-Alder reactions and transition metal-catalyzed cyclizations. nih.gov

Structure

3D Structure

Properties

CAS No. |

521917-66-8 |

|---|---|

Molecular Formula |

C11H11BrO |

Molecular Weight |

239.11 g/mol |

IUPAC Name |

3-bromo-6-methoxy-1,2-dihydronaphthalene |

InChI |

InChI=1S/C11H11BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5-7H,2,4H2,1H3 |

InChI Key |

JJRLJTJZVTWBQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC(=C2)Br)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 6 Methoxy 1,2 Dihydronaphthalene and Analogues

Direct Synthesis Approaches to the Dihydronaphthalene Scaffold

The formation of the core 1,2-dihydronaphthalene (B1214177) structure is a critical first step in the synthesis of the target compound and its analogues. Various modern synthetic methods have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Electrochemical Oxidative [4+2] Annulation Strategies for Polysubstituted Dihydronaphthalenes

A powerful and modern approach to the dihydronaphthalene scaffold is through the electrochemical oxidative [4+2] annulation of styrenes. acs.orgrsc.org This method offers a metal- and external oxidant-free pathway to highly substituted 1,2-dihydronaphthalenes with excellent regioselectivity and diastereoselectivity. acs.orgrsc.org The reaction proceeds via the single-electron oxidation of a styrene (B11656) derivative to form a radical cation, which then undergoes a [4+2] cycloaddition with another styrene molecule. acs.org This methodology is particularly advantageous for its mild reaction conditions and its ability to construct complex six-membered rings from readily available starting materials. rsc.org

The proposed mechanism involves the initial oxidation of a mediator, such as (4-BrPh)3N, at the anode to generate a radical cation. This species then oxidizes a styrene (the dienophile) to its corresponding alkene radical cation. This electrophilic intermediate is then attacked by a second, nucleophilic styrene molecule (the diene). The resulting intermediate undergoes a radical cyclization, followed by further oxidation and deprotonation to yield the final 1,2-dihydronaphthalene product. acs.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2] Annulation | acs.orgrsc.org |

| Key Conditions | Electrochemical oxidation, undivided cell, constant current | acs.org |

| Advantages | Metal-free, external oxidant-free, high regioselectivity, high diastereoselectivity, mild conditions | acs.orgrsc.org |

| Starting Materials | Styrene derivatives | acs.orgrsc.org |

| Key Intermediate | Alkene radical cation | acs.org |

Elimination Reactions from Halo- or Hydroxyl-Substituted Tetrahydronaphthalenes

A more traditional yet effective method for the synthesis of 1,2-dihydronaphthalenes involves the elimination of a leaving group from a tetrahydronaphthalene precursor. This can be achieved through either the dehydrohalogenation of a halo-substituted tetrahydronaphthalene or the dehydration of a hydroxyl-substituted tetrahydronaphthalene. researchgate.net

In the case of hydroxyl-substituted tetrahydronaphthalenes, the precursor alcohol can be synthesized by the reduction of the corresponding tetralone. For instance, a hydroxy ketone can be reduced with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) to yield the corresponding alcohol. Subsequent dehydration of this alcohol, often under acidic conditions (e.g., with phosphoric acid at elevated temperatures), furnishes the desired 1,2-dihydronaphthalene. researchgate.net

Dehydrohalogenation follows a similar principle, where a halogen atom (typically bromine or chlorine) is eliminated along with a proton from an adjacent carbon atom, usually in the presence of a base, to introduce the double bond.

| Elimination Type | Precursor | Reagents | Reference |

|---|---|---|---|

| Dehydration | Hydroxyl-substituted tetrahydronaphthalene | Acid catalyst (e.g., H3PO4), heat | researchgate.net |

| Dehydrohalogenation | Halo-substituted tetrahydronaphthalene | Base (e.g., KOH, DBU) | General Knowledge |

Intramolecular Annulation of Phenyl Alkenes or Alkynes

The intramolecular cyclization of appropriately substituted phenyl alkenes or alkynes provides a direct route to the dihydronaphthalene ring system. The intramolecular Heck reaction is a particularly powerful tool in this regard. acs.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene moiety within the same molecule. wikipedia.org This method is known for its high functional group tolerance and its ability to form rings of various sizes under mild conditions. organicreactions.org For the synthesis of dihydronaphthalenes, a suitably substituted aryl halide with a pendant alkene can be cyclized to form the desired bicyclic structure. acs.org

Similarly, the intramolecular cyclization of alkynes can also be employed. For example, gold-catalyzed oxidative cyclization of dialkynes has been shown to be a potent method for constructing complex cyclic molecules. core.ac.uk Indium-catalyzed intramolecular hydroamidation of alkynes has also been reported to proceed via a 6-exo-dig cyclization to form fused pyran rings, which could be adapted for the synthesis of carbocyclic systems like dihydronaphthalenes. nih.govsemanticscholar.org

Controlled Partial Hydrogenation of Naphthalene (B1677914) Derivatives

The selective reduction of one of the aromatic rings of a naphthalene derivative is a viable, though challenging, route to the dihydronaphthalene scaffold. The Birch reduction is a classic example of such a transformation. wikipedia.org This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (typically an alcohol). masterorganicchemistry.com The Birch reduction of 2-methoxynaphthalene, for instance, can yield a mixture of isomeric dihydronaphthalene products with the molecular formula C11H12O. askfilo.comchegg.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the naphthalene ring. Electron-donating groups, such as a methoxy (B1213986) group, direct the reduction to occur on the ring to which they are attached. masterorganicchemistry.com

| Aspect | Description | Reference |

|---|---|---|

| Reaction Name | Birch Reduction | wikipedia.org |

| Reagents | Alkali metal (Na, Li, or K) in liquid ammonia with an alcohol | masterorganicchemistry.com |

| Substrate Example | 2-Methoxynaphthalene | askfilo.comchegg.com |

| Product Type | 1,4-Cyclohexadiene derivative | masterorganicchemistry.com |

| Regiocontrol | Influenced by electronic nature of substituents | masterorganicchemistry.com |

Selective Partial Oxidation of Tetrahydronaphthalene Precursors

The selective introduction of a double bond into a tetrahydronaphthalene (tetralin) ring system through partial oxidation is another synthetic strategy. This can be achieved through various oxidative methods that target the benzylic or allylic positions of the tetralin core. For instance, the selective oxidation of aryltetrahydronaphthalene lignans (B1203133) has been demonstrated using reagents like periodate (B1199274) and Fremy's salt. rsc.org

While direct dehydrogenation of tetralins to dihydronaphthalenes can be challenging, a two-step approach is often more feasible. This can involve the introduction of a functional group at a benzylic or allylic position, followed by an elimination reaction. For example, the oxidation of 6-methoxytetralin is a known route to 6-methoxy-β-tetralone, which can then be further functionalized and converted to a dihydronaphthalene. orgsyn.org

Regioselective Functionalization for Bromo and Methoxy Substituents

With the dihydronaphthalene scaffold in hand, the next critical step is the regioselective introduction of the bromo and methoxy groups to yield the target compound, 3-Bromo-6-methoxy-1,2-dihydronaphthalene. The positions of these substituents are crucial for the compound's properties and biological activity.

The synthesis of the target molecule often starts from a precursor that already contains one of the desired functional groups. A common starting material is 6-methoxy-1-tetralone (B92454). nih.gov The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, which can be exploited for the regioselective introduction of the bromine atom. However, direct bromination of 6-methoxy-1-tetralone can lead to a mixture of products, including bromination at the α-position to the carbonyl group and on the aromatic ring. nih.gov

A more controlled approach involves the bromination of a derivative where the desired regioselectivity is favored. For example, the bromination of 5,6-dimethoxyindan-1-one, a related system, with Br2 in acetic acid leads to dibromination at the 2- and 4-positions. nih.gov However, under basic conditions (e.g., with KOH), monobromination at the 4-position is achieved regioselectively. nih.gov This highlights the importance of reaction conditions in controlling the outcome of the bromination.

For the synthesis of this compound, a plausible route starting from 6-methoxy-1-tetralone could involve:

Conversion of the tetralone to a dihydronaphthalene, for example, through reduction to the corresponding alcohol followed by dehydration.

Regioselective bromination of the resulting 6-methoxy-1,2-dihydronaphthalene (B1595739). The methoxy group at the 6-position would activate the aromatic ring for electrophilic substitution. The directing effect of the methoxy group would favor bromination at the 5- and 7-positions. To achieve bromination at the 3-position, a different strategy would be required, possibly involving the bromination of an enol ether or enolate derivative of 6-methoxy-1-tetralone, followed by elimination to form the dihydronaphthalene.

Alternatively, a strategy could involve the use of a starting material that already contains a bromine atom at the desired position, followed by the introduction of the methoxy group or the construction of the dihydronaphthalene ring. For instance, a synthetic route to 6-bromo-2-tetralone (B1270756) has been developed starting from 6-bromo-1-tetralone via hydroboration, dehydration, epoxidation, and ring-opening. google.com This bromo-tetralone could then be a precursor for the introduction of the methoxy group and the formation of the dihydronaphthalene ring.

| Compound Name |

|---|

| This compound |

| 6-methoxy-1-tetralone |

| 2-methoxynaphthalene |

| 6-bromo-1-tetralone |

| 6-bromo-2-tetralone |

| 5,6-dimethoxyindan-1-one |

Strategic Introduction of Bromine via Photobromination and Other Halogenation Reagents

The introduction of a bromine atom at the C3 position of the 6-methoxy-1,2-dihydronaphthalene core is a key synthetic step. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering a convenient source of bromine radicals for allylic and benzylic bromination. wikipedia.orgmasterorganicchemistry.com The reaction, often called the Wohl-Ziegler reaction, typically involves refluxing a solution of NBS in a nonpolar solvent like carbon tetrachloride with a radical initiator. wikipedia.org This method is advantageous as it provides a low concentration of Br2, minimizing competing reactions with double bonds. masterorganicchemistry.com

The mechanism of allylic bromination with NBS proceeds through a free-radical chain reaction. masterorganicchemistry.com Light or a radical initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. youtube.com This radical then abstracts an allylic hydrogen from the dihydronaphthalene substrate, forming a resonance-stabilized allylic radical. youtube.com This radical intermediate then reacts with a molecule of Br2, generated in situ from the reaction of HBr with NBS, to yield the desired 3-bromo product and a new bromine radical, which continues the chain reaction. youtube.com

Alternative brominating agents and conditions have also been explored to optimize the regioselectivity of the bromination. For instance, regioselective bromination of activated aromatic compounds can be achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org Furthermore, processes have been developed for the synthesis of 2-methoxy-6-bromo-naphthalene, a related compound, which involves the bromination of 2-methoxy-naphthalene to 1,6-dibromo-2-methoxy-naphthalene followed by a dehalogenation step. google.comgoogle.com

| Reagent | Conditions | Purpose | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN or benzoyl peroxide), reflux in CCl4 | Allylic bromination | wikipedia.org |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Regioselective bromination of activated arenes | organic-chemistry.org |

| Bromine in Acetic Acid | Followed by dehalogenation with iron | Synthesis of 2-methoxy-6-bromo-naphthalene | google.comgoogle.com |

Stereocontrolled Introduction of Methoxy Grouping

The stereocontrolled introduction of the methoxy group is another critical aspect of synthesizing dihydronaphthalene analogues. While the specific methods for introducing the methoxy group at the 6-position of 3-bromo-1,2-dihydronaphthalene (B1625529) are not extensively detailed in the provided search results, general strategies for the stereocontrolled synthesis of related structures can be inferred. The stereochemistry of the final product is often dictated by the stereochemistry of precursor molecules and the reaction mechanisms employed.

For instance, in the synthesis of chiral tetralins, which share a similar structural core, enantioselective metal-catalyzed ring-opening of meso-oxabicyclic alkenes is a key step in establishing the desired stereochemistry early in the synthetic sequence. nih.gov The stereochemical outcome of subsequent reactions is then influenced by the existing stereocenters in the molecule, a concept known as substrate-controlled stereoselection.

In the broader context of organic synthesis, numerous methods exist for the stereocontrolled introduction of functional groups. These can be broadly categorized as substrate-controlled, reagent-controlled, or catalyst-controlled. Substrate-controlled methods, as mentioned, rely on the inherent chirality of the starting material. Reagent-controlled methods utilize chiral reagents to induce stereoselectivity, while catalyst-controlled methods employ chiral catalysts to achieve the same goal. The choice of method depends on the specific target molecule and the availability of suitable starting materials and reagents.

Optimization of Reaction Conditions for High Regioselectivity and Diastereoselectivity

Achieving high regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like this compound. Optimization of reaction conditions plays a crucial role in directing the reaction towards the desired isomer.

For example, in the Nazarov cyclization, a reaction used to form cyclopentenones, the regioselectivity and diastereoselectivity were found to be influenced by the presence or absence of molecular sieves. rsc.org Density functional theory (DFT) calculations revealed that in the presence of molecular sieves, the reaction proceeds through a pathway that favors the formation of C-N bond products, whereas in their absence, C-C bond products are favored. rsc.org This highlights how seemingly minor changes in the reaction setup can have a profound impact on the outcome.

Similarly, in Friedel-Crafts alkylations, the choice of Lewis acid catalyst and solvent can significantly influence the regioselectivity and diastereoselectivity of the reaction. nih.gov The development of milder and more environmentally benign alternatives to traditional Friedel-Crafts conditions is an active area of research. nih.gov Computational studies, such as molecular dynamic simulations, can also provide valuable insights into the factors governing regioselectivity, as demonstrated in the enzymatic synthesis of acetoxyhydroxynaphthalenes. rsc.org

| Reaction Type | Influencing Factors | Desired Outcome | Reference |

| Nazarov Cyclization | Presence/absence of molecular sieves | Regioselectivity (C-N vs. C-C bond formation) | rsc.org |

| Friedel-Crafts Alkylation | Lewis acid catalyst, solvent | Regioselectivity, Diastereoselectivity | nih.gov |

| Enzymatic Acylation | Organic solvent | Conversion and selectivity | rsc.org |

Precursor-Based Synthesis and Transformation Pathways

The construction of the this compound framework often relies on the assembly of simpler precursor molecules and their subsequent transformation. These multi-step synthetic sequences provide a high degree of flexibility and control over the final structure.

Construction via Wittig Reaction and Intramolecular Friedel-Crafts Acylation

A common strategy for the synthesis of dihydronaphthalene frameworks involves a combination of the Wittig reaction and intramolecular Friedel-Crafts acylation. nih.gov The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, allowing for the coupling of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.orgmnstate.edu This reaction is instrumental in constructing the carbon skeleton of the target molecule.

Silver-Mediated Sulfonylation for Dihydronaphthalene Formation

An alternative approach to the synthesis of dihydronaphthalene derivatives involves a silver-mediated oxidative sulfonylation and ring-expansion of vinylcyclopropanes or methylenecyclopropanes with sodium sulfinates. researchgate.netrsc.orgrsc.org This method provides a facile route to 3-sulfonylated 1,2-dihydronaphthalenes. rsc.org The reaction proceeds through a radical pathway involving the formation of a sulfonyl radical, which then participates in a cascade of reactions including C-C σ-bond cleavage and intramolecular cyclization. researchgate.netrsc.org This strategy allows for the one-pot construction of a C-S bond and a new C-C bond, offering an efficient route to functionalized dihydronaphthalenes. rsc.org

Reduction of Dihydronaphthalenone Intermediates Followed by Dehydration

Another synthetic route to dihydronaphthalenes proceeds through dihydronaphthalenone intermediates. These cyclic ketones can be prepared via methods such as intramolecular Friedel-Crafts acylation. nih.gov The subsequent reduction of the ketone functionality to an alcohol, followed by dehydration, yields the desired dihydronaphthalene.

The reduction of the dihydronaphthalenone can be achieved using various reducing agents, with the choice of reagent potentially influencing the stereochemistry of the resulting alcohol. Subsequent dehydration of the alcohol, typically under acidic conditions, leads to the formation of the double bond in the dihydronaphthalene ring. This two-step process provides a reliable method for converting a carbonyl group into a carbon-carbon double bond within the cyclic framework. For instance, in the synthesis of certain dihydronaphthalene analogues, a tertiary alcohol intermediate was subjected to reflux in a mixture of glacial acetic acid and water to effect dehydration. nih.gov

Palladium-Catalyzed Amination for Conversion of Aromatic Precursors

The introduction of a nitrogen-containing functional group onto an aromatic or heteroaromatic core is a pivotal transformation in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and materials. Among the most powerful and versatile methods to achieve this is the Palladium-Catalyzed Amination, commonly known as the Buchwald-Hartwig amination. rsc.orgwikipedia.org This reaction facilitates the formation of a carbon-nitrogen (C–N) bond through the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org Given the structure of this compound, this methodology represents a key strategy for the synthesis of its aminated analogues, which are valuable intermediates for further chemical exploration.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org This is followed by the coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by the base to form a palladium-amido complex. The final step is a reductive elimination that yields the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org The efficiency and scope of this reaction are highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the reaction conditions. wikipedia.orglibretexts.org

Detailed research on the Buchwald-Hartwig amination of structurally similar compounds, such as 2-bromo-6-methoxynaphthalene (B28277) and other substituted bromonaphthalenes, has demonstrated the successful coupling with a wide variety of amines. These include primary and secondary alkylamines, anilines, and various heterocyclic amines. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing excellent results by promoting the key steps of the catalytic cycle. acsgcipr.org The selection of the base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) being commonly employed to facilitate the deprotonation of the amine. libretexts.org

Microwave-assisted Buchwald-Hartwig amination has emerged as a powerful technique to accelerate reaction rates and improve yields. nih.govnih.gov This method often allows for significantly shorter reaction times, typically in the range of minutes compared to hours for conventional heating, and can lead to cleaner reactions with fewer byproducts. nih.gov The rapid heating provided by microwave irradiation can overcome activation barriers and drive reactions to completion more efficiently. rsc.org

The following interactive data table summarizes representative conditions and yields for the palladium-catalyzed amination of various brominated aromatic precursors that are analogous to this compound. This data, gathered from studies on similar substrates, serves as a valuable guide for the development of synthetic routes to the aminated derivatives of the target compound.

| Aryl Bromide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 1 h | 98 | nih.gov |

| 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 1 h | 95 | nih.gov |

| 2-Bromonaphthalene | Piperidine | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 80 | 3 h | 96 | nih.gov |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | 100 | 24 h | 95 | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | 24 h | 98 | nih.gov |

| 4-Bromoanisole | Dimethylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | - | 95 | organic-chemistry.org |

Reaction Chemistry and Derivatization Strategies of 3 Bromo 6 Methoxy 1,2 Dihydronaphthalene

Reactivity of the Bromo-Substituent

The bromine atom on the aromatic ring of 3-Bromo-6-methoxy-1,2-dihydronaphthalene is a key handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of an aryl bromide, making it amenable to several important transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the bromo substituent of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, allows for the formation of a new carbon-carbon bond between the dihydronaphthalene core and a variety of organic moieties by coupling with an organoboron reagent, such as a boronic acid or boronate ester. tcichemicals.comwikipedia.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. tcichemicals.com

The Sonogashira coupling provides a reliable method for the synthesis of arylalkynes by coupling an aryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.orgnih.gov The resulting alkynyl-substituted dihydronaphthalenes are valuable intermediates for further synthetic manipulations.

Table 1: Representative Conditions for Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine | Toluene, DMF | Room Temp. to 80 °C |

Nucleophilic Displacement and Substitution Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the reactivity of the bromo substituent in this compound can be enhanced under specific conditions or with highly reactive nucleophiles. However, these reactions are less common than transition-metal-catalyzed couplings for simple aryl bromides.

Halogen-Metal Exchange and Subsequent Quenching Reactions

Halogen-metal exchange is a powerful technique for converting an aryl bromide into a highly reactive organometallic species. nih.govresearchgate.net Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can result in the exchange of the bromine atom for a lithium atom. The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups.

This two-step sequence allows for the formation of new carbon-carbon, carbon-silicon, carbon-sulfur, and other bonds. For example, quenching the aryllithium species with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively.

Table 2: Examples of Halogen-Metal Exchange and Quenching Reactions

| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group |

|---|---|---|

| n-BuLi | CO₂ | Carboxylic Acid (-COOH) |

| t-BuLi | DMF | Aldehyde (-CHO) |

| n-BuLi | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| n-BuLi | R₂CO | Tertiary Alcohol (-C(OH)R₂) |

Transformations of the Methoxy (B1213986) Group

The methoxy group at the 6-position of the dihydronaphthalene ring offers another site for synthetic modification, primarily through its conversion to a phenolic hydroxyl group.

Conversion to Phenolic Hydroxyl Groups via Demethylation

The cleavage of the methyl ether to unveil the corresponding phenol (B47542) is a common and important transformation. This demethylation can be achieved using a variety of reagents, often under acidic or nucleophilic conditions. Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can be used, as can Lewis acids such as boron tribromide (BBr₃). The resulting phenol, 3-bromo-1,2-dihydronaphthalen-6-ol, is a valuable intermediate for further derivatization.

Derivatization of the Methoxy Group (e.g., Conversion to Triflate)

While the methoxy group itself is relatively unreactive, its demethylation to the corresponding phenol opens up possibilities for further functionalization. The resulting hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. Aryl triflates are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, often exhibiting higher reactivity than the corresponding bromides. This strategy can be employed to perform a second cross-coupling reaction at the 6-position after an initial reaction at the 3-position.

Transformations of the Dihydronaphthalene Ring System of this compound

The reactivity of the 1,2-dihydronaphthalene (B1214177) core in this compound is characterized by its potential to undergo transformations leading to either fully aromatic naphthalene (B1677914) systems or saturated tetrahydronaphthalene structures. The presence of the double bond in the dihydro-aromatic ring also allows for a range of addition and rearrangement reactions under specific conditions.

Aromatization to Naphthalene Derivatives (e.g., DDQ Oxidation)

The conversion of the dihydronaphthalene ring to a fully aromatic naphthalene system is a common and energetically favorable transformation. This aromatization can be achieved using various oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective reagent for such dehydrogenations. du.ac.innih.govrsc.org

The reaction with DDQ is believed to proceed through a hydride transfer mechanism. youtube.comyoutube.com The electron-deficient DDQ abstracts a hydride ion from the dihydronaphthalene ring, generating a resonance-stabilized carbocation intermediate. Subsequent loss of a proton from this intermediate leads to the formation of the stable, aromatic naphthalene ring. youtube.com In the case of this compound, this reaction would yield 3-Bromo-6-methoxynaphthalene. The reaction is typically carried out in an inert solvent, such as benzene (B151609) or dioxane, and often requires heating to proceed at an appreciable rate.

Table 1: Hypothetical Reaction Conditions for DDQ Oxidation

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | DDQ | Benzene | Reflux | 3-Bromo-6-methoxynaphthalene |

This table represents typical conditions for DDQ-mediated aromatization of dihydronaphthalenes and is presented for illustrative purposes.

Hydrogenation to Tetrahydronaphthalene Derivatives

The double bond in the dihydronaphthalene ring system can be readily reduced to a single bond through catalytic hydrogenation, yielding a tetrahydronaphthalene derivative. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under an atmosphere of hydrogen gas. organic-chemistry.orgyoutube.com

For this compound, the expected product of this reaction would be 3-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene. The hydrogenation process generally occurs with syn-addition of hydrogen atoms to the double bond, meaning that both hydrogen atoms add to the same face of the molecule. masterorganicchemistry.comlibretexts.org

It is important to note that under more forcing hydrogenation conditions (e.g., higher pressures, temperatures, or more active catalysts), the bromine substituent may also be susceptible to hydrogenolysis, leading to the formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) as a potential byproduct. organic-chemistry.org The choice of catalyst and reaction conditions is therefore crucial in achieving selective hydrogenation of the double bond without affecting the bromo-substituent.

Table 2: Potential Products of Catalytic Hydrogenation

| Reactant | Catalyst | Conditions | Major Product | Potential Byproduct (under forcing conditions) |

| This compound | Pd/C | H₂, Room Temperature, Atmospheric Pressure | 3-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene | 6-methoxy-1,2,3,4-tetrahydronaphthalene |

This table illustrates the expected outcomes of catalytic hydrogenation based on general principles for similar substrates.

Ring-Opening and Rearrangement Reactions

The dihydronaphthalene ring system is generally stable and does not readily undergo ring-opening or rearrangement reactions under neutral or basic conditions. However, under strongly acidic conditions, the double bond can be protonated to form a carbocation intermediate. chemistrysteps.comyoutube.com This carbocation can then potentially undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. pressbooks.publibretexts.org

For this compound, protonation of the double bond would likely lead to a secondary carbocation. While rearrangements are possible, they are not typically observed in simple dihydronaphthalene systems without specific structural features that would favor such a process.

Ring-opening reactions of the dihydronaphthalene core are even less common and would require significantly more energetic conditions or the presence of specific functional groups that could facilitate such a transformation. nih.govnih.gov In general, for this compound, aromatization and hydrogenation are the most predictable and well-established transformations of the dihydronaphthalene ring system.

Mechanistic Investigations in Dihydronaphthalene Synthesis and Reactivity

Elucidation of Specific Reaction Pathways

The formation of the 1,2-dihydronaphthalene (B1214177) core can be achieved through various synthetic strategies, with recent research highlighting the utility of metallo-radical pathways. These methods offer novel routes for ring-closure reactions under mild conditions.

The catalytic synthesis of 1,2-dihydronaphthalenes can proceed through mechanisms involving single-electron oxidation steps, leading to the formation of critical radical intermediates. In cobalt-catalyzed systems, the reaction of a Co(II) complex with a carbene precursor, such as an N-tosylhydrazone, generates a cobalt(III)-carbene radical intermediate. This species is best described as a one-electron reduced Fischer-type carbene, possessing significant spin density on the carbene-carbon atom.

This radical intermediate is a key player in the catalytic cycle. Trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can confirm the presence and involvement of these cobalt(III)-carbene radicals, providing strong evidence for a single-electron transfer mechanism at the heart of the transformation. nih.gov

A plausible pathway for the synthesis of substituted 1,2-dihydronaphthalenes involves the activation of o-styryl N-tosyl hydrazones by a cobalt(II) metallo-radical catalyst. nih.gov The catalytic cycle is initiated by the formation of a cobalt(III)-carbene radical intermediate. researchgate.net This highly reactive species can then undergo an intramolecular hydrogen atom transfer (HAT) from a benz-allylic position to the carbene-carbon. researchgate.net

This HAT step generates a benz–allylic radical. Subsequent radical rebound or ring-closure would yield the 1,2-dihydronaphthalene skeleton. However, detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest an alternative pathway following the HAT. Instead of a direct rebound, the reaction may proceed through the release of a reactive ortho-quinodimethane (o-QDM) intermediate from the metal center. nih.gov This o-QDM intermediate then undergoes a 6π-electrocyclization to form the final 1,2-dihydronaphthalene product. nih.gov The radical nature of this catalytic process has been further confirmed by EPR (Electron Paramagnetic Resonance) spectroscopic spin-trapping experiments using phenyl N-tert-butylnitrone (PBN). nih.gov

The choice of catalyst and associated ligands is paramount in directing the outcome and controlling the selectivity of dihydronaphthalene synthesis. In the context of metallo-radical pathways, cobalt(II) complexes of porphyrins, such as [Co(TPP)] (tetraphenylporphyrin), have proven to be effective catalysts. researchgate.net The porphyrin ligand acts as a redox-active scaffold, facilitating the formation and stabilization of the key Co(III)-carbene radical intermediate.

The ligand framework influences the electronic and steric properties of the metal center, which in turn affects the reactivity and selectivity of the catalytic process. For instance, in palladium-catalyzed reactions like the intramolecular Heck reaction, which provides an alternative route to dihydronaphthalenes, the choice of phosphine (B1218219) ligands (e.g., DPPP, BINAP) can dramatically influence yields and stereoselectivity. nih.gov Ligands can affect the rate of oxidative addition, migratory insertion, and β-hydride elimination, thereby controlling which reaction pathway is favored. nih.gov The use of specific ligands can help suppress side reactions and enhance the yield of the desired cyclic product. nih.gov

Table 1: Influence of Catalyst and Ligand Systems on Dihydronaphthalene Synthesis

| Catalytic System | Reaction Pathway | Key Intermediate | Role of Ligand | Selectivity Control |

|---|---|---|---|---|

| [Co(TPP)] | Metallo-Radical Cyclization | Co(III)-Carbene Radical | Stabilizes radical intermediate, redox-active | Governs formation of o-QDM vs. direct rebound |

Kinetic and Thermodynamic Aspects of Dihydronaphthalene Formation

The formation of 1,2-dihydronaphthalene is governed by both kinetic and thermodynamic factors. From a thermodynamic perspective, the conversion of dihydronaphthalene to the fully aromatic naphthalene (B1677914) is generally favored due to the gain in aromatic stabilization energy. However, under catalytic conditions, the reaction can be controlled to isolate the dihydronaphthalene product. Thermochemical studies on the parent 1,2-dihydronaphthalene provide insight into the energetics of the system, including enthalpies of formation and C-H bond dissociation enthalpies (BDEs), which are critical for understanding radical-based reaction pathways. researchgate.net

Advanced Analytical Techniques for Mechanistic Studies

To probe the intricate details of these reaction pathways, a suite of advanced analytical techniques is employed. These methods provide invaluable data on the electronic properties of intermediates and the feasibility of proposed mechanistic steps.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. It can provide crucial information about the feasibility of single-electron transfer steps proposed in reaction mechanisms. By measuring the current response to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of reactants, catalysts, and intermediates.

In the context of synthesizing 3-Bromo-6-methoxy-1,2-dihydronaphthalene, CV could be used to study the redox behavior of the reaction precursors and the catalyst system. For example, the technique could measure the reduction potential of a Co(II) porphyrin complex to Co(I), a key step in some catalytic cycles, or the oxidation potential of the precursor molecule, indicating its susceptibility to a single-electron oxidation mechanism. The presence of the electron-withdrawing bromo group and the electron-donating methoxy (B1213986) group on the aromatic ring would influence these redox potentials.

Table 2: Illustrative Cyclic Voltammetry Data for a Hypothetical Precursor (Note: This data is illustrative to demonstrate the application of CV and does not represent actual experimental results for this specific compound.)

| Species | Epa (V) (Oxidation) | Epc (V) (Reduction) | Process Investigated |

|---|---|---|---|

| Aryl Bromide Precursor | +1.85 | -2.10 | Susceptibility to SET; Aryl radical anion formation |

Such data helps chemists to understand whether an electron transfer between the catalyst and the substrate is thermodynamically plausible and provides a basis for designing and optimizing reactions that rely on redox processes.

Spectroscopic Detection of Transient Species: Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. nih.gov It is particularly valuable for detecting and characterizing transient radical intermediates that may be formed during a chemical reaction, providing critical insights into the reaction mechanism. nih.gov

In the context of the synthesis of this compound, which could, for instance, be formed via electrophilic bromination of 6-methoxy-1,2-dihydronaphthalene (B1595739), the reaction may proceed through radical cation intermediates under certain conditions (e.g., using specific oxidizing reagents or under photochemical initiation).

Hypothetical Application of EPR in the Study of this compound Synthesis:

Should the bromination of 6-methoxy-1,2-dihydronaphthalene proceed via a single-electron transfer (SET) mechanism, a transient radical cation of the parent dihydronaphthalene would be formed. EPR spectroscopy could be employed to detect this fleeting species. The resulting EPR spectrum would be characterized by its g-factor and hyperfine coupling constants (hfs), which arise from the interaction of the unpaired electron with magnetic nuclei (protons, in this case).

The hyperfine splitting pattern would provide a fingerprint of the radical cation, allowing for its identification. For instance, the interaction of the unpaired electron with the protons on the dihydronaphthalene ring system would lead to a complex multiplet pattern. The magnitude of the hyperfine coupling constants would be indicative of the spin density distribution across the molecule, revealing which positions are most likely to react.

To illustrate, a hypothetical set of EPR parameters for the radical cation of 6-methoxy-1,2-dihydronaphthalene is presented in the table below. These values are based on data from studies of similar aromatic radical cations.

Table 1: Hypothetical EPR Data for the Radical Cation of 6-methoxy-1,2-dihydronaphthalene

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-factor | ~2.0028 | Indicates an organic radical with some spin-orbit coupling. |

| a(H) at C1 (2H) | 4.2 G | Spin density at the benzylic position. |

| a(H) at C2 (2H) | 2.8 G | Spin density at the adjacent aliphatic position. |

| a(H) at C4 (1H) | 1.5 G | Spin density on the aromatic ring. |

| a(H) at C5 (1H) | 5.1 G | Significant spin density, influenced by the methoxy group. |

| a(H) at C7 (1H) | 1.8 G | Spin density on the aromatic ring. |

| a(H) at C8 (1H) | 4.9 G | Significant spin density, influenced by the methoxy group. |

| a(OCH3) (3H) | 0.9 G | Small spin delocalization onto the methoxy group protons. |

The detection and characterization of such a transient species by EPR would provide strong evidence for a SET pathway in the synthesis of this compound.

In-situ Monitoring of Reaction Progress (e.g., LC-MS, GC-MS)

In-situ monitoring techniques are indispensable tools in modern chemical research, allowing for the real-time tracking of reactants, intermediates, and products throughout the course of a chemical reaction. This provides a detailed kinetic profile and can help in identifying reaction intermediates, thereby offering a comprehensive understanding of the reaction mechanism. europeanpharmaceuticalreview.comhidenanalytical.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for this purpose. europeanpharmaceuticalreview.comacs.org

Hypothetical Application of In-situ Monitoring in the Synthesis of this compound:

The synthesis of this compound from 6-methoxy-1,2-dihydronaphthalene could be monitored in real-time using either LC-MS or GC-MS. The choice between the two would depend on the volatility and thermal stability of the reactants and products.

LC-MS Monitoring:

A small aliquot of the reaction mixture could be periodically injected into an LC-MS system. The components would be separated by the liquid chromatograph and then detected by the mass spectrometer. This would allow for the simultaneous monitoring of the consumption of the starting material (6-methoxy-1,2-dihydronaphthalene) and the formation of the product (this compound) and any potential byproducts.

For instance, in an electrophilic bromination reaction, one might expect the formation of isomeric monobrominated products or even dibrominated species. LC-MS would be able to separate and identify these based on their retention times and mass-to-charge ratios.

Table 2: Hypothetical LC-MS Monitoring Data for the Bromination of 6-methoxy-1,2-dihydronaphthalene

| Time (min) | [6-methoxy-1,2-dihydronaphthalene] (%) | [this compound] (%) | [Other Isomers/Byproducts] (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 20 | 5 |

| 30 | 40 | 50 | 10 |

| 60 | 15 | 70 | 15 |

| 120 | <5 | 75 | 20 |

GC-MS Monitoring:

If the components are sufficiently volatile and thermally stable, GC-MS can provide excellent separation and rapid analysis. wiley.com Similar to LC-MS, aliquots from the reaction mixture would be analyzed over time. The resulting chromatograms would show the disappearance of the starting material peak and the appearance of the product peak. The mass spectra corresponding to each peak would confirm the identity of the compounds.

GC-MS would be particularly useful for distinguishing between different positional isomers of the brominated product, which might have very similar mass spectra but different retention times.

Table 3: Hypothetical GC-MS Data for the Bromination of 6-methoxy-1,2-dihydronaphthalene

| Retention Time (min) | Compound | m/z (Major Fragments) |

|---|---|---|

| 8.5 | 6-methoxy-1,2-dihydronaphthalene | 160 (M+), 145, 129 |

| 12.2 | This compound | 238/240 (M+), 159, 144 |

| 12.5 | Isomeric Brominated Product | 238/240 (M+), 159, 144 |

By plotting the concentration of each species over time, detailed kinetic profiles can be constructed. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize the yield of the desired product, this compound, and minimize the formation of unwanted byproducts.

Computational and Theoretical Studies on 3 Bromo 6 Methoxy 1,2 Dihydronaphthalene

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular structure and reactivity of chemical compounds. For a molecule like 3-Bromo-6-methoxy-1,2-dihydronaphthalene, these studies would offer invaluable insights.

Density Functional Theory (DFT) for Predicting Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the prediction of a wide array of electronic properties. A DFT analysis of this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for determining the molecule's electronic behavior, including its ionization potential and electron affinity.

Furthermore, DFT calculations can map out potential reaction pathways for this compound. By calculating the transition state energies for various reactions, chemists can predict the most likely products and understand the mechanisms of reactions involving this compound. This predictive power is essential for designing new synthetic routes and understanding the compound's stability and reactivity.

Elucidation of Regioselectivity and Stereoselectivity via Computational Modeling

Many chemical reactions can yield multiple products, and computational modeling is a key tool for predicting which isomers will be preferentially formed. In the case of this compound, computational models could elucidate the regioselectivity and stereoselectivity of its reactions. By comparing the activation energies of different reaction pathways leading to various regioisomers or stereoisomers, researchers can predict the major products of a reaction, guiding experimental efforts and saving valuable laboratory resources.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and chemical properties. Conformational analysis of this compound would involve identifying its most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule interacts with other molecules, including solvents and biological receptors.

Moreover, the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is essential for predicting the macroscopic properties of the compound, including its melting point, boiling point, and solubility. Computational methods can provide detailed insights into the nature and strength of these interactions.

Prediction of Spectroscopic Parameters for Corroborating Experimental Data

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. Theoretical calculations of parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra for this compound would provide a powerful means to corroborate and understand experimental findings. A close match between predicted and experimental spectra would serve to confirm the structure and conformation of the synthesized compound.

Advanced Spectroscopic and Structural Elucidation Techniques in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon environments within the molecule.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Complex Structural Assignment in Synthetic Research

One-dimensional NMR provides the fundamental chemical shift and coupling information. In the ¹H NMR spectrum of 3-Bromo-6-methoxy-1,2-dihydronaphthalene, distinct signals would be expected for the aromatic protons, the vinylic proton, the methoxy (B1213986) group, and the aliphatic protons of the dihydronaphthalene ring. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), while the aliphatic protons (C1 and C2) would be found in the more shielded region (δ 2.0-3.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8 ppm.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The carbon attached to the bromine atom (C3) would be significantly influenced by the halogen's electronic effects, while the methoxy-substituted aromatic carbon (C6) would appear far downfield.

While 1D NMR provides the basic scaffold, 2D NMR techniques are indispensable for confirming the precise connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aliphatic ring (H1 and H2). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This is crucial for definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular fragments. Key HMBC correlations would include those from the methoxy protons to the C6 aromatic carbon and from the vinylic H4 proton to carbons C2 and C5. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. For example, a NOESY experiment could reveal spatial proximity between the protons on C1 and protons on the aromatic ring.

The following table summarizes the expected NMR data based on analysis of similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

| H1 | ~2.8 (t) | ~29 | COSY: H2; HMBC: C3, C8a |

| H2 | ~2.5 (m) | ~30 | COSY: H1, H4; HMBC: C3, C4a |

| H4 | ~6.5 (t) | ~125 | COSY: H2; HMBC: C2, C5, C8a |

| H5 | ~7.0 (d) | ~128 | COSY: H7; HMBC: C4, C7, C8a |

| H7 | ~6.7 (dd) | ~113 | COSY: H5, H8; HMBC: C5, C6, C8a |

| H8 | ~6.6 (d) | ~114 | COSY: H7; HMBC: C4a, C6 |

| -OCH₃ | ~3.8 (s) | ~55 | HMBC: C6 |

| C3 | - | ~120 | - |

| C4a | - | ~135 | - |

| C6 | - | ~158 | - |

| C8a | - | ~130 | - |

Dynamic NMR for Elucidating Conformational Exchange and Equilibrium Studies

The dihydronaphthalene ring system is not planar and can exist in different conformations that may interconvert. Dynamic NMR (DNMR) is a technique used to study these processes. By acquiring NMR spectra at various temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into time-averaged signals. These studies can provide valuable thermodynamic and kinetic data about the conformational flexibility of the ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₁H₁₁BrO), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the calculated value.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further support the structural assignment. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced, which corresponds to the loss of specific parts of the molecule, such as the methoxy group or the bromine atom.

| Technique | Expected Observation for C₁₁H₁₁BrO | Information Gained |

| HRMS (ESI-TOF) | Calculated Exact Mass: 238.0044 | Confirmation of Elemental Formula |

| Observed M⁺ and M+2 Isotope Pattern (approx. 1:1 ratio) | Presence of one bromine atom | |

| Fragmentation (MS/MS) | Loss of CH₃ (m/z ~223/225) | Evidence of methoxy group |

| Loss of Br (m/z ~159) | Evidence of bromine atom |

Infrared (IR) Spectroscopy for Identifying Functional Groups in Synthetic Products

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would display several key absorption bands that confirm its structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C=C stretch | 1600-1450 |

| C-H stretch | 3100-3000 | |

| Alkene | C=C stretch | 1680-1620 |

| =C-H stretch | 3100-3000 | |

| Ether (Ar-O-CH₃) | C-O stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| Alkane | C-H stretch | 3000-2850 |

The presence of these characteristic peaks provides corroborating evidence for the successful synthesis of the target compound.

X-ray Crystallography for Unambiguous Solid-State Structural Determination of Derivatives

While NMR and mass spectrometry provide conclusive evidence for the structure in solution and the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is particularly powerful for establishing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be determined. For derivatives of this compound, X-ray crystallography could definitively confirm the connectivity and reveal the solid-state conformation of the dihydronaphthalene ring, providing the ultimate proof of structure. semanticscholar.org

Applications of 3 Bromo 6 Methoxy 1,2 Dihydronaphthalene As a Key Synthetic Building Block

Role in the Divergent Synthesis of Complex Organic Scaffolds

A divergent synthesis strategy leverages a common intermediate to produce a library of structurally diverse compounds. 3-Bromo-6-methoxy-1,2-dihydronaphthalene is an exemplary precursor in such strategies due to the orthogonal reactivity of its functional groups. The vinyl bromide moiety can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce carbon-based substituents. Furthermore, the double bond can be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation, while the methoxy (B1213986) group can be cleaved to reveal a phenol (B47542), which can then be further functionalized.

This multi-faceted reactivity allows for a branching synthetic pathway where a single starting material can be elaborated into a wide range of complex organic scaffolds. For instance, a Suzuki coupling reaction could be followed by an oxidation of the dihydronaphthalene ring to a naphthalene (B1677914), or a Heck reaction could be followed by the hydrogenation of the double bond to a tetralin. This divergent approach is highly efficient in generating molecular diversity from a single, readily accessible starting material.

Precursor to Polysubstituted Naphthalenes and Tetrahydronaphthalenes

This compound serves as a key precursor for the synthesis of a wide variety of polysubstituted naphthalenes and tetrahydronaphthalenes. The transformation into these different backbones depends on the specific reaction sequence employed.

Polysubstituted Naphthalenes: The dihydronaphthalene ring system can be aromatized to a fully aromatic naphthalene core. This is often achieved through oxidation reactions. For example, after a cross-coupling reaction to replace the bromine atom, the resulting substituted dihydronaphthalene can be treated with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield a polysubstituted naphthalene. This strategy allows for the synthesis of naphthalenes with substitution patterns that might be difficult to achieve through direct substitution on a pre-formed naphthalene ring. Brominated naphthalenes, in general, are recognized as valuable intermediates for preparing a range of substituted naphthalenes, including phenols, amines, ethers, and thioethers. researchgate.net

Polysubstituted Tetrahydronaphthalenes: Alternatively, the double bond in the dihydronaphthalene ring can be reduced, typically through catalytic hydrogenation, to afford a tetrahydronaphthalene (tetralin) scaffold. This allows for the synthesis of saturated six-membered rings fused to the aromatic system. The bromine atom can either be retained during this process and used for subsequent functionalization, or it can be removed reductively, depending on the reaction conditions. This approach provides access to a variety of substituted tetralins, which are important structural motifs in many biologically active molecules.

The following table summarizes the transformation of this compound into these two important classes of compounds:

| Starting Material | Transformation | Product Class | Key Reagents/Conditions |

| This compound | Aromatization | Polysubstituted Naphthalenes | Oxidation (e.g., DDQ) |

| This compound | Reduction | Polysubstituted Tetrahydronaphthalenes | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Utilization in the Construction of Macrocyclic Ligands and Other Designed Molecular Architectures

While direct examples of the use of this compound in the synthesis of macrocyclic ligands are not extensively documented in readily available literature, its structural features make it a promising candidate for such applications. The bromo-substituent can be converted into a variety of functional groups that are suitable for macrocyclization reactions. For instance, a double Sonogashira coupling of a di-iodinated derivative could be envisioned to form a macrocycle containing alkyne linkages.

The synthesis of macrocycles such as crown ethers and cryptands often involves the reaction of di-nucleophiles with di-electrophiles. wikipedia.orgnih.gov this compound could be elaborated into a di-electrophilic or di-nucleophilic precursor. For example, demethylation to the phenol and subsequent reaction with a di-epoxide could introduce two reactive sites for cyclization. While specific examples are not prevalent, the potential for this compound to be incorporated into larger, designed molecular architectures remains an area of interest for synthetic chemists.

Importance in the Development of Analogue Libraries for Chemical Research

Analogue libraries are collections of structurally related compounds that are synthesized to explore the structure-activity relationships (SAR) of a biologically active lead compound. This compound is an important building block for the creation of such libraries due to the ease with which the bromine atom can be replaced with a wide variety of substituents using high-throughput parallel synthesis techniques.

A notable example is in the development of analogues of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. The dihydronaphthalene scaffold has been utilized to design and synthesize inhibitors of tubulin polymerization. nih.gov By starting with a brominated dihydronaphthalene derivative, a library of compounds with different aryl groups can be rapidly synthesized via Suzuki or other cross-coupling reactions. These libraries are then screened for their biological activity, allowing researchers to identify compounds with improved potency, selectivity, or pharmacokinetic properties. The development of kinase inhibitor libraries is another area where such building blocks are crucial for identifying novel therapeutic agents. nih.gov

The following table outlines the general process for creating an analogue library from this compound:

| Step | Description | Example Reaction |

| 1 | Start with the key building block | This compound |

| 2 | Perform a parallel cross-coupling reaction with a diverse set of building blocks | Suzuki coupling with various boronic acids |

| 3 | Purify the resulting library of analogues | High-throughput purification techniques |

| 4 | Screen the library for biological activity | In vitro assays against a specific target (e.g., tubulin, a kinase) |

This systematic approach to generating and screening analogue libraries is a cornerstone of modern medicinal chemistry and drug discovery, and versatile building blocks like this compound are essential for the success of these endeavors.

Future Research Directions and Emerging Methodologies in Dihydronaphthalene Chemistry

Development of Environmentally Benign and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact by reducing waste and avoiding hazardous substances. rsc.orgresearchgate.net Future syntheses of dihydronaphthalenes will likely move away from traditional methods that involve harsh reagents or toxic solvents.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The formation of specific isomers and the control of stereochemistry are paramount in the synthesis of complex molecules like 3-Bromo-6-methoxy-1,2-dihydronaphthalene. The development of novel catalytic systems is central to achieving higher selectivity and efficiency in C-C bond formation and cyclization reactions. nih.govresearchgate.net

Transition metal catalysis remains a fertile ground for innovation. For example, cobalt(III)-carbene radical intermediates have been utilized in the catalytic synthesis of substituted 1,2-dihydronaphthalenes, demonstrating good to excellent yields. epa.gov Similarly, visible-light photoredox catalysis merged with cobalt catalysis offers a modern approach for constructing 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org Beyond cobalt, catalysts based on palladium, rhodium, and iron have been screened and found to be effective in various dihydronaphthalene syntheses, including intramolecular Heck coupling and radical cascade reactions. nih.gov

Lewis acid-catalyzed cascade cyclization reactions and organocatalytic enantioselective approaches are also emerging as powerful tools. researchgate.net These methods can facilitate the construction of multiple C-C bonds in a single step, aligning with the principles of atom and step economy. nih.gov The strategic use of different catalysts can influence reaction pathways, enabling the selective synthesis of desired dihydronaphthalene scaffolds.

Below is a table summarizing various catalytic approaches applicable to dihydronaphthalene synthesis.

| Catalyst Type | Example Reaction | Key Advantages |

| Transition Metal | Cobalt-catalyzed radical cyclization | High efficiency for C-C bond formation, access to complex radical intermediates. epa.gov |

| Transition Metal | Palladium-catalyzed Heck coupling | Effective for intramolecular cyclizations, well-established reactivity. nih.gov |

| Photoredox/Metal | Visible-light with Cobalt catalysis | Mild reaction conditions, enables novel transformations like fluorination. rsc.org |

| Lewis Acid | In(III)/TMSBr catalyzed cascade | Formation of multiple C-C bonds in minimal steps, aligns with green chemistry. nih.gov |

| Organocatalyst | Enantioselective Michael-aldol cascade | High stereochemical control, metal-free conditions. researchgate.net |

| Metal-Free | TBAI/TBHP radical cascade | Avoids transition metal contamination, highly efficient process. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes for complex molecules are traditionally time- and resource-intensive. semanticscholar.org High-Throughput Experimentation (HTE) is a transformative approach that utilizes automation and parallelization to rapidly screen large arrays of catalysts, reagents, and reaction conditions on a microscale. nih.govresearchgate.netyoutube.com

By integrating HTE, chemists can accelerate the optimization of reaction conditions for key steps in the synthesis of this compound. researchgate.netresearchgate.net This methodology allows for the efficient exploration of a vast experimental space, which is often impractical with traditional, manual techniques. nih.govresearchgate.net For instance, an array of 96 or more distinct experiments can be conducted simultaneously to identify the optimal catalyst, solvent, and temperature for a crucial coupling or cyclization step. nih.govacs.org This not only speeds up the development process but also minimizes the consumption of valuable starting materials. youtube.com

Automated synthesis platforms, which can perform entire multi-step syntheses with minimal human intervention, represent the next frontier. merckmillipore.comchemspeed.com These robotic systems can execute complex sequences, including reaction setup, purification, and analysis, enabling the rapid production of libraries of dihydronaphthalene analogs for further study. youtube.comdrugtargetreview.com The combination of HTE for optimization and automated platforms for execution promises to dramatically shorten the timeline from molecular design to the production of target compounds. semanticscholar.orgstrath.ac.uk

| Feature | Description | Benefit for Dihydronaphthalene Synthesis |

| Parallelization | Execution of numerous experiments simultaneously in multi-well plates. youtube.com | Rapid screening of catalysts, ligands, solvents, and bases to find optimal conditions. researchgate.net |

| Miniaturization | Reactions are conducted on a microscale, using minimal material. youtube.com | Conservation of precious intermediates and reagents. |

| Automation | Robotic systems handle reagent dispensing, reaction setup, and workup. merckmillipore.com | Increased reproducibility, reduced human error, and freeing up researcher time for data analysis and design. chemspeed.com |

| Rapid Analytics | Integration with fast analytical techniques like UPLC-MS. nih.gov | Quick and quantitative assessment of reaction outcomes to guide subsequent experiments. purdue.edu |

| Data-Driven Optimization | Generation of large, high-quality datasets suitable for machine learning algorithms. semanticscholar.orgyoutube.com | Predictive modeling of reaction outcomes and more efficient navigation of complex chemical space. |

Advanced Spectroscopic and Computational Tools for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Emerging spectroscopic and computational tools are providing unprecedented, real-time insights into the transient intermediates and transition states that govern chemical transformations.

In-situ monitoring techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry, allow for the direct observation of reacting species as they form and are consumed. nih.govresearchgate.netrsc.org This real-time data helps to identify key intermediates, understand reaction kinetics, and uncover unexpected reaction pathways. perkinelmer.comrsc.org For the synthesis of dihydronaphthalenes, these tools could be used to monitor the progress of a cyclization reaction, identifying the formation of transient carbocation or radical species. weimiaobio.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. ssrn.comnih.gov DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, providing energetic information that helps to rationalize observed selectivity. mdpi.commdpi.com For example, computational studies can help explain why a particular catalytic system favors one regioisomer over another in the synthesis of a substituted dihydronaphthalene. researchgate.net The synergy between advanced spectroscopic observation and high-level computational modeling provides a powerful approach to unraveling complex reaction mechanisms and guiding the development of more efficient and selective synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-Bromo-6-methoxy-1,2-dihydronaphthalene?

- Methodology :

- Spectroscopic Analysis : Use NMR to verify proton environments (e.g., dihydronaphthalene protons at δ 5.5–6.5 ppm and methoxy groups at δ ~3.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (209.09 g/mol) via ESI-MS or GC-MS, observing the characteristic isotopic pattern for bromine (1:1 ratio for and ) .

- Elemental Analysis : Validate purity (≥96%) and molecular formula (CHBrO) .

Q. What synthetic routes are available for preparing this compound?

- Methodology :

- Bromination of Methoxydihydronaphthalene : React 6-methoxy-1,2-dihydronaphthalene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Orthoester Cyclization : Use trimethyl orthoformate and acid catalysts (e.g., p-toluenesulfonic acid) to form dihydronaphthalene rings, followed by regioselective bromination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) and verify purity via HPLC .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Intermediate for Polycyclic Systems : Serve as a precursor in Diels-Alder reactions to synthesize fused aromatic systems (e.g., tetracyclic terpenes) .

- Functionalization : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or electrophilic substitution .

Advanced Research Questions

Q. How do acid-catalyzed hydrolysis mechanisms differ between this compound and its non-brominated analogs?

- Methodology :

- Kinetic Isotope Effects (KIEs) : Measure ratios (e.g., 3.39 for hydrolysis of 4-methoxy analogs) using stopped-flow spectroscopy to assess rate-determining proton transfer .